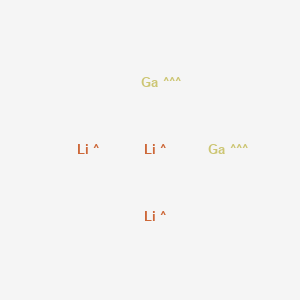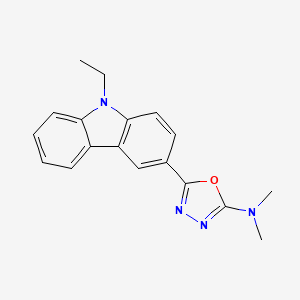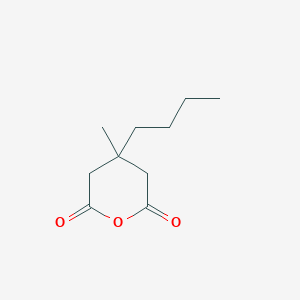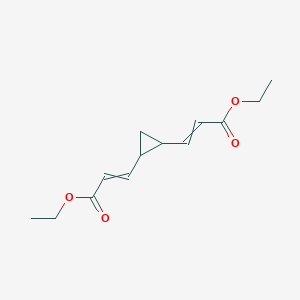
1-Iodooct-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodooct-1-en-4-one is an organic compound with the molecular formula C8H13IO It is a vinyl iodide, characterized by the presence of an iodine atom attached to an octene backbone
Métodos De Preparación
1-Iodooct-1-en-4-one can be synthesized through several methods. One common approach involves the Pd-catalyzed coupling of vinyl iodides with alkynes in water. This method utilizes palladium as a catalyst and copper iodide as a co-catalyst, with pyrrolidine as a base. The reaction is carried out in an aqueous medium, which helps stabilize ionic intermediates and enhances the reaction’s efficiency . Another method involves the copper-catalyzed cyanation of alkenyl iodides, where copper(I) iodide and 1,10-phenanthroline are used as catalysts in the presence of N,N-dimethylformamide .
Análisis De Reacciones Químicas
1-Iodooct-1-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as cyanide ions, to form nitriles.
Coupling Reactions: It can participate in Sonogashira coupling reactions with terminal alkynes to form conjugated enyne compounds.
Addition Reactions: The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl group.
Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like pyrrolidine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodooct-1-en-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a precursor for biologically active compounds, which can be used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-Iodooct-1-en-4-one involves its reactivity as a vinyl iodide. The iodine atom’s presence makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
1-Iodooct-1-en-4-one can be compared with other vinyl iodides, such as 1-iodo-1-octene and 1-iodo-2-octene. These compounds share similar reactivity patterns but differ in their structural configurations and specific applications. The unique feature of this compound is the presence of the carbonyl group, which adds to its versatility in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique reactivity and ability to participate in diverse chemical reactions make it a valuable tool for chemists and researchers.
Propiedades
Número CAS |
65989-30-2 |
|---|---|
Fórmula molecular |
C8H13IO |
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
1-iodooct-1-en-4-one |
InChI |
InChI=1S/C8H13IO/c1-2-3-5-8(10)6-4-7-9/h4,7H,2-3,5-6H2,1H3 |
Clave InChI |
SWRZXKXCHWOPHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


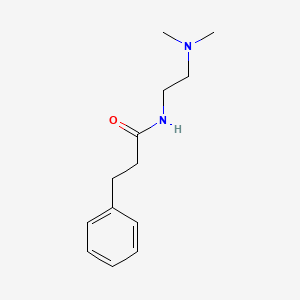
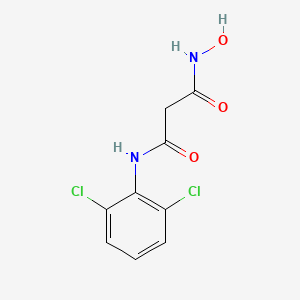


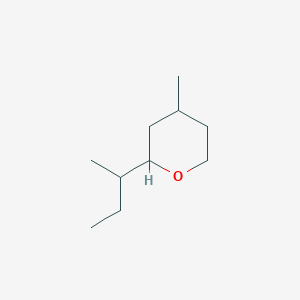
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
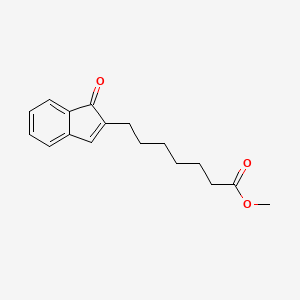
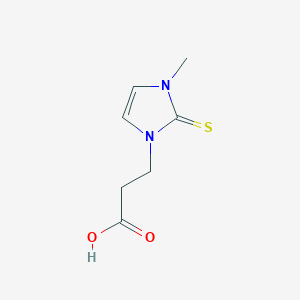
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
